molecular formula C12H16N2O5 B7778514 1,2-Dimethyl 3,3-dimethyl-7-oxo-3H,5H,6H,7H-pyrazolo[1,2-a]pyrazolidine-1,2-dicarboxylate

1,2-Dimethyl 3,3-dimethyl-7-oxo-3H,5H,6H,7H-pyrazolo[1,2-a]pyrazolidine-1,2-dicarboxylate

Cat. No.: B7778514
M. Wt: 268.27 g/mol
InChI Key: LNIKSOUTXRREOJ-UHFFFAOYSA-N
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Description

Dimethyl 1,1-dimethyl-5-oxo-6,7-dihydro-1H,5H-pyrazolo[1,2-a]pyrazole-2,3-dicarboxylate is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties and reactivity

Preparation Methods

The synthesis of 1,2-Dimethyl 3,3-dimethyl-7-oxo-3H,5H,6H,7H-pyrazolo[1,2-a]pyrazolidine-1,2-dicarboxylate typically involves the reaction of appropriate pyrazole precursors with dimethyl carbonate under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.

Chemical Reactions Analysis

Dimethyl 1,1-dimethyl-5-oxo-6,7-dihydro-1H,5H-pyrazolo[1,2-a]pyrazole-2,3-dicarboxylate undergoes various chemical reactions, including:

Scientific Research Applications

Dimethyl 1,1-dimethyl-5-oxo-6,7-dihydro-1H,5H-pyrazolo[1,2-a]pyrazole-2,3-dicarboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,2-Dimethyl 3,3-dimethyl-7-oxo-3H,5H,6H,7H-pyrazolo[1,2-a]pyrazolidine-1,2-dicarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites of enzymes, inhibiting their activity and thereby affecting various biochemical pathways. This interaction is often mediated by hydrogen bonding, hydrophobic interactions, and van der Waals forces .

Comparison with Similar Compounds

Dimethyl 1,1-dimethyl-5-oxo-6,7-dihydro-1H,5H-pyrazolo[1,2-a]pyrazole-2,3-dicarboxylate can be compared with other pyrazole derivatives such as:

The uniqueness of 1,2-Dimethyl 3,3-dimethyl-7-oxo-3H,5H,6H,7H-pyrazolo[1,2-a]pyrazolidine-1,2-dicarboxylate lies in its specific structural features and reactivity, which make it a valuable compound for diverse scientific applications.

Properties

IUPAC Name

dimethyl 7,7-dimethyl-3-oxo-1,2-dihydropyrazolo[1,2-a]pyrazole-5,6-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O5/c1-12(2)8(10(16)18-3)9(11(17)19-4)14-7(15)5-6-13(12)14/h5-6H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNIKSOUTXRREOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=C(N2N1CCC2=O)C(=O)OC)C(=O)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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